molecular formula C18H18ClN3O B11406542 Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]-

Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]-

Cat. No.: B11406542
M. Wt: 327.8 g/mol
InChI Key: SHIOOFNGNBHLSP-UHFFFAOYSA-N
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Description

Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- typically involves the condensation of 4-chlorobenzaldehyde with o-phenylenediamine to form the benzimidazole core. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes steps such as chlorination, condensation, and amide formation, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- stands out due to its unique combination of the benzimidazole core and the propionamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry .

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]propanamide

InChI

InChI=1S/C18H18ClN3O/c1-2-18(23)20-11-17-21-15-5-3-4-6-16(15)22(17)12-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,23)

InChI Key

SHIOOFNGNBHLSP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl

Origin of Product

United States

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